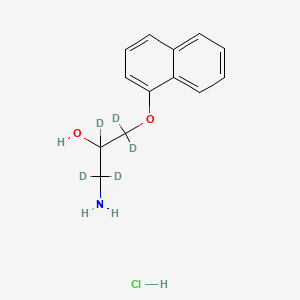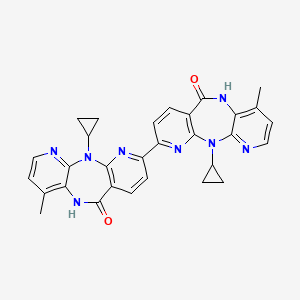
ALOEEMODIN,7-HYDROXY
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ALOEEMODIN,7-HYDROXY typically involves the hydroxylation of emodin. One common method includes the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position of the anthraquinone structure .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as aloe vera leaves. The process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: ALOEEMODIN,7-HYDROXY undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated anthraquinone derivatives, ethers, and esters .
Aplicaciones Científicas De Investigación
ALOEEMODIN,7-HYDROXY has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Mecanismo De Acción
The mechanism of action of ALOEEMODIN,7-HYDROXY involves several molecular targets and pathways:
MAP Kinase Pathway: It regulates cell proliferation, differentiation, and inflammation by modulating the activity of MAP kinases such as JNK, P38, and ERK.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Mitochondrial Dysfunction: It disrupts mitochondrial function, leading to the release of cytochrome C and activation of caspases.
Comparación Con Compuestos Similares
Emodin: Another anthraquinone derivative with similar biological activities but differs in its hydroxylation pattern.
Rhein: A structurally related compound with potent anti-inflammatory properties.
Chrysophanol: An anthraquinone with notable antimicrobial activity.
Uniqueness: ALOEEMODIN,7-HYDROXY stands out due to its specific hydroxylation at the 7th position, which enhances its biological activities, particularly in wound healing and cancer treatment .
Propiedades
Número CAS |
156547-97-6 |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.239 |
Nombre IUPAC |
1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2 |
Clave InChI |
DIGOUNMGDIJHEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O |
Sinónimos |
ALOEEMODIN,7-HYDROXY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)





